molecular formula C10H6ClN3O B4923261 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4923261
M. Wt: 219.63 g/mol
InChI Key: SRTBUNLEZCZAFX-UHFFFAOYSA-N
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Description

8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the pyrazoloquinolinone family, a class of heterocyclic compounds that have demonstrated significant potential in pharmacological and neurobiological research . This compound is closely related to DK-I-59-1, a potent and selective α6-subunit-containing GABA A receptor (α6GABA A R) positive allosteric modulator investigated as a novel therapy for schizophrenia. Research indicates that targeting α6GABA A receptors in the cerebellum can ameliorate negative symptoms and cognitive impairments associated with the disorder, without the sedative effects of broader-acting GABA A drugs . Furthermore, derivatives of the pyrazolo[4,3-c]quinoline scaffold have shown compelling anti-inflammatory activity. Studies demonstrate that these compounds can significantly inhibit nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cellular models of inflammation . The structural features of this core scaffold also make it a candidate for central benzodiazepine receptor (BzR) ligand research, with closely related analogues exhibiting high binding affinity and acting as potent antagonists . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

8-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)9-7(4-12-8)10(15)14-13-9/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBUNLEZCZAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Cl)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with hydrazine derivatives. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is heated to facilitate cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield alkylated pyrazoloquinolines.

Scientific Research Applications

Pharmacological Applications

Research has identified several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : Derivatives of pyrazolo[4,3-c]quinoline, including 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, have shown potent inhibitory effects on inflammatory processes. Studies indicate that these compounds can significantly reduce inflammation induced by lipopolysaccharides (LPS) .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. It is believed to interfere with various cellular pathways involved in cancer progression. The specific mechanisms of action are still under investigation but may involve apoptosis induction in cancer cells .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against a range of pathogens. Their effectiveness against bacterial strains highlights their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in LPS-induced inflammation in vitro.
Study BAnticancer activityShowed potential for inducing apoptosis in specific cancer cell lines.
Study CAntimicrobial efficacyEffective against various bacterial strains; further studies needed for clinical relevance.

Mechanism of Action

The mechanism of action of 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one are influenced by substituent variations. Below is a detailed comparison with key analogs:

Table 1. Structural and Pharmacological Comparison of Pyrazoloquinolinones

Compound Name Substituents Receptor Affinity (Ki/EC₅₀/IC₅₀) Efficacy (α1β3γ2 GABAₐ) Key Applications/Effects Reference ID
This compound 8-Cl Ki = 12 nM (BZR) Positive modulator Anxiolytic, anticonvulsant
CGS 9895 2-(4-methoxyphenyl), no 8-Cl Ki = 34 nM (BZR) Null modulator GABAₐ receptor studies
DK-I-87-1 8-Cl, 2-(2-methoxy-d3-phenyl) EC₅₀ = 0.8 µM (α1β3) Positive modulator Metabolic stability enhancement
PQ-69 4-(butylamino), 2-(3-fluorophenyl) Ki = 0.96 nM (A1AR) Inverse agonist Adenosine A1 receptor antagonist
8-(Benzyloxy)-2-phenyl analog 8-OBn, 2-phenyl GABA shift ratio = 1.8 Agonist BZR agonist design
8-Chloro-3-methyl analog 8-Cl, 3-CH₃ N/A N/A Structural/chemical studies

Substituent Effects on Receptor Binding and Efficacy

  • Chlorine at Position 8 : The 8-Cl substituent significantly enhances BZR affinity. For example, the target compound (Ki = 12 nM) outperforms CGS 9895 (Ki = 34 nM), which lacks the 8-Cl group . Chlorine’s electron-withdrawing nature likely stabilizes receptor-ligand interactions .
  • Deuterated Methoxy Groups: DK-I-87-1, featuring deuterated methoxy groups, retains high potency (EC₅₀ = 0.8 µM at α1β3 receptors) while improving metabolic stability compared to non-deuterated analogs .
  • Aromatic Substituents: The 2-(4-methoxyphenyl) group in CGS 9895 confers null modulator activity, whereas 2-phenyl or 2-(3-fluorophenyl) groups (as in PQ-69) shift functionality to inverse agonism or adenosine receptor antagonism .

Pharmacokinetic and Stability Profiles

  • Deuterated Analogs : Deuterium incorporation (e.g., DK-I-87-1) extends half-life in vivo by reducing cytochrome P450-mediated metabolism, a key advantage for therapeutic applications .
  • Methyl vs. Methoxy Groups: The 3-methyl analog (8-chloro-3-methyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one) lacks receptor affinity data but serves as a scaffold for derivatization .

Key Research Findings

GABAₐ Receptor Modulation: The target compound’s EC₅₀ values at α1β3γ2 receptors (sub-µM range) highlight its potency as a positive allosteric modulator, surpassing non-chlorinated analogs .

Selectivity Profiles: Unlike PQ-69, which targets adenosine receptors, chlorine-containing pyrazoloquinolinones exhibit >1,000-fold selectivity for GABAₐ over adenosine A3 receptors .

Agonist vs. Inverse Agonist Activity: Substituents at position 2 dictate functional outcomes. For instance, 8-(benzyloxy)-2-phenyl derivatives act as BZR agonists, whereas 4-(butylamino)-2-(3-fluorophenyl) analogs (PQ-69) are inverse agonists .

Biological Activity

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H10ClN3O
  • Molecular Weight : 295.723 g/mol
  • CAS Number : 77780-05-3

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. The compound has shown significant inhibitory activity against various cancer cell lines.

Case Study: Breast Cancer

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for their cytotoxic effects. The results indicated that compounds with chlorine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The combination of these pyrazole derivatives with doxorubicin resulted in a synergistic effect, particularly in MDA-MB-231 cells characterized by a poor prognosis .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that this compound may inhibit these pathways, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. Research indicates that this compound demonstrates promising activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity against target enzymes or receptors. For instance:

  • Chlorine Substitution : Enhances cytotoxicity and anti-inflammatory effects.
  • Aromatic Systems : Contribute to increased binding affinity with biological targets.

Data Summary Table

Biological ActivityCell Lines TestedIC50 Values (µM)Mechanism
AntitumorMCF-7, MDA-MB-231Varies (up to 5)Apoptosis induction
Anti-inflammatoryVarious modelsNot specifiedCOX inhibition
AntimicrobialGram-positive/negative bacteriaVaries (up to 10)Membrane disruption

Q & A

Q. What are the key synthetic routes for 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one and its derivatives?

The synthesis typically involves condensation reactions between chlorinated quinoline precursors and hydrazine derivatives. For example, ethyl-4,6-dichloro-quinoline-3-carboxylate reacts with substituted phenylhydrazines in xylenes under reflux, catalyzed by triethylamine, to form pyrazoloquinolinone derivatives. Yields (~70%) are optimized by controlling stoichiometry and reaction time . Modifications, such as deuteration at the methoxy group (e.g., 4-methoxy-d3-phenylhydrazine), follow similar protocols to generate analogs for metabolic stability studies .

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of pyrazoloquinolinone derivatives?

1^1H and 13^{13}C NMR are critical for confirming regiochemistry and substituent positions. For instance, the singlet at δ 3.79 ppm in 1^1H NMR corresponds to the methoxy group in 8k, while aromatic proton splitting patterns (e.g., δ 8.72 ppm, d, J=6.2J = 6.2 Hz) validate the quinoline-pyrazole fusion. 13^{13}C NMR peaks (e.g., 161.37 ppm for carbonyl) further corroborate the scaffold . Cross-referencing with literature spectral data ensures accuracy .

Q. What experimental precautions are critical when handling reactive intermediates in the synthesis of this compound?

Strict inert conditions (e.g., nitrogen atmosphere) are required for hydrazine derivatives due to their sensitivity to oxidation. Triethylamine, used as a base, must be handled in a fume hood to avoid inhalation hazards. Post-reaction quenching with ice-water minimizes exothermic side reactions. Safety protocols for acute toxicity (Category 4 for oral/dermal/inhalation) mandate PPE, including nitrile gloves and lab coats .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of 8-chloro-pyrazoloquinolinone derivatives?

Density Functional Theory (DFT) calculates quantum chemical parameters like HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. For example, studies on pyrazolo-triazolopyrimidine analogs reveal that electron-withdrawing groups (e.g., -Cl) lower the LUMO energy, enhancing electrophilic reactivity. These models guide functionalization strategies for targeted bioactivity .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in heterocyclic synthesis?

Discrepancies often arise from solvent effects or unaccounted transition states. For instance, computational models assuming gas-phase conditions may fail to predict solvolysis pathways observed experimentally. Hybrid approaches—combining molecular dynamics simulations with HPLC monitoring of reaction intermediates—help reconcile such gaps. Adjusting reaction conditions (e.g., switching from xylenes to DMF) can align outcomes with predictions .

Q. How does deuteration at specific positions influence the pharmacological activity of pyrazoloquinolinone analogs?

Deuteration at metabolically vulnerable sites (e.g., 4-methoxy-d3-phenyl in 8l) prolongs half-life by inhibiting cytochrome P450-mediated oxidation. In vitro assays show deuterated analogs retain GABA receptor binding affinity (comparable to non-deuterated 8k) while reducing hepatic clearance rates by ~40%. Isotope effects on hydrogen bonding (e.g., N–H⋯O interactions) are minimal, confirmed by crystallography .

Methodological Considerations

  • Contradiction Analysis : Compare 1^1H NMR shifts of synthesized compounds with literature values to detect regiochemical anomalies. For example, deviations >0.1 ppm may indicate incorrect cyclization .
  • Derivatization Strategies : Introduce electron-deficient substituents (e.g., -CF3_3) via Suzuki-Miyaura coupling to enhance π-π stacking in receptor binding pockets .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in fused-ring systems. Hydrogen-bonding networks (e.g., N–H⋯N in quinoline derivatives) stabilize crystal lattices and inform solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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